6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Description
This compound belongs to the triazatricyclo[7.4.0.0³,⁷]trideca-pentaene carboxamide family, characterized by a rigid tricyclic core fused with heterocyclic rings. The structure includes a 3-methoxypropyl substituent at position 6, a methyl group at position 10, and a carboxamide group at position 5 with a 2-methylpropyl (isobutyl) substituent on the nitrogen.
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13(2)12-21-19(25)16-11-15-18(23(16)9-6-10-27-4)22-17-14(3)7-5-8-24(17)20(15)26/h5,7-8,11,13H,6,9-10,12H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUOMSCJCSHMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves multiple steps. The starting materials typically include 3-methoxypropylamine and other reagents that facilitate the formation of the tricyclic structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of triazatricyclo carboxamides. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Triazatricyclo Carboxamides
Analysis of Substituent Effects
Carboxamide Substituents :
- The target compound’s N-(2-methylpropyl) group is less sterically hindered compared to the N-[4-(propan-2-yl)phenyl] () and N-(2,4-dimethoxyphenyl) () analogs. This may enhance membrane permeability but reduce target specificity .
- The dimethoxyphenyl group () introduces electron-donating methoxy groups, which could modulate electronic properties and binding affinity .
Computational and Crystallographic Insights
Structural determination of these compounds likely relies on tools such as SHELX (for refinement) and SIR97 (for direct-method structure solution), as described in and . For example, the rigid tricyclic core’s geometry may be validated via ORTEP-3 (), ensuring accurate bond-length and angle measurements critical for structure-activity relationship (SAR) studies .
Biological Activity
The compound 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule with potential biological activities attributed to its unique tricyclic structure and functional groups. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
This compound is characterized by a triazatricyclo framework and has a molecular formula of with a molecular weight of 369.4 g/mol. The structural complexity contributes to its diverse biological activities.
Key Structural Features
- Tricyclic Framework : Enhances chemical reactivity and biological interaction.
- Functional Groups : Includes carboxamide and methoxy groups which may influence solubility and receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of related triazatricyclo compounds demonstrate antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.011 | 0.020 | E. coli |
The mechanism through which these compounds exert their antimicrobial effects often involves inhibition of key bacterial enzymes or disruption of cell wall synthesis. For example:
- Inhibition of MurB : This enzyme is crucial for peptidoglycan synthesis in bacteria.
- Docking Studies : Molecular docking studies suggest that specific interactions with target proteins enhance the efficacy of these compounds.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have been performed on normal human cell lines to evaluate the safety profile of the compound. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure duration.
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of related triazatricyclo compounds found that one derivative exhibited an MIC of against Enterobacter cloacae, outperforming standard antibiotics such as ampicillin and streptomycin by significant margins .
Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, a derivative showed promising results against T. viride with an MIC as low as , indicating strong potential for further development in antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
